Broad Interspecies and Interallelic Specificity: Enables Direct Mouse-to-Human Translational Studies
SR-717 uniquely activates both human STING (hSTING) and mouse STING (mSting) [1]. This is a key differentiator from the non-nucleotide agonist MSA-2, which is reported to be human-specific and exhibits poor activity against mouse STING, limiting its utility in syngeneic mouse tumor models [2]. SR-717 also demonstrates activity across multiple human STING alleles [3]. This broad specificity allows the same compound to be used for in vitro human mechanistic studies and in vivo efficacy testing in standard mouse models, ensuring data continuity.
| Evidence Dimension | Species Cross-Reactivity (hSTING vs. mSting) |
|---|---|
| Target Compound Data | Active on both human and mouse STING |
| Comparator Or Baseline | MSA-2: Human-specific; poor mouse STING activity |
| Quantified Difference | Qualitative difference (Broad vs. Restricted species activity) |
| Conditions | Published literature comparison of STING agonist properties |
Why This Matters
Researchers using syngeneic mouse tumor models (e.g., B16F10, MC38) require a compound with verified murine activity, making MSA-2 an unsuitable alternative for these standard preclinical systems.
- [1] Chin EN, Yu C, Vartabedian VF, et al. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic. Science. 2020;369(6506):993-999. View Source
- [2] Pan BS, Perera SA, Piesvaux JA, et al. An orally available non-nucleotide STING agonist with antitumor activity. Science. 2020;369(6506):eaba6098. View Source
- [3] Caldwell SE, et al. Development of a light-activated STING agonist. Org Biomol Chem. 2024;22(2):302-308. View Source
